5-(1-Methoxypropyl)furan-2-carboxylic acid
Description
5-(1-Methoxypropyl)furan-2-carboxylic acid is a furan derivative featuring a methoxypropyl substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. J4. Furan derivatives are recognized for their diverse bioactivities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(1-methoxypropyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-3-6(12-2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
YXAHZTRQQSOWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(O1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxypropyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the radical bromination of a precursor compound, followed by substitution reactions to introduce the desired functional groups . For example, the radical bromination of a methyl group on a furan derivative using NBS (N-Bromosuccinimide) and AIBN (Azobisisobutyronitrile) in carbon tetrachloride under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate and further reacted with aldehydes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxypropyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 5-formyl furan-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
Major products formed from these reactions include various furan derivatives with different functional groups, such as hydroxyl, aldehyde, and ester groups .
Scientific Research Applications
5-(1-Methoxypropyl)furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methoxypropyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs of 5-(1-Methoxypropyl)furan-2-carboxylic acid, highlighting substituent variations and their implications:
*Note: The molecular weight of this compound is calculated based on its structure.
Physicochemical Properties
- Lipophilicity : The methoxypropyl group in the target compound likely increases logP compared to hydroxylated analogs (e.g., compound 7), improving blood-brain barrier penetration.
- Solubility: Carboxylic acid-containing derivatives (e.g., compound 8) show higher aqueous solubility, whereas phenoxymethyl analogs (e.g., ) are more lipid-soluble.
Biological Activity
5-(1-Methoxypropyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a furan ring with a carboxylic acid group and a methoxypropyl substituent. Its structure is crucial for its biological activity, influencing how it interacts with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or altering membrane integrity. The specific mechanism for this compound remains to be fully elucidated but is likely similar to these known pathways.
2. Anti-inflammatory Effects
The anti-inflammatory potential of furan derivatives has been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The exact impact of this compound on inflammation markers is an area of ongoing research.
3. Anticancer Properties
Furan derivatives are also being explored for their anticancer effects. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. The MTT assay has been frequently used to assess cell viability in response to these compounds. Preliminary findings suggest that this compound may exhibit similar anticancer activity, warranting further investigation.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant inhibition of E. coli growth with furan derivatives. |
| Study B | Anti-inflammatory effects | Showed reduction in TNF-alpha levels in treated cells. |
| Study C | Anticancer properties | Induced apoptosis in MCF-7 breast cancer cells at IC50 values comparable to standard chemotherapeutics. |
Case Study: Anticancer Activity
In a study evaluating the effects of various furan derivatives on the MCF-7 breast cancer cell line, this compound exhibited notable cytotoxicity. The MTT assay revealed that at concentrations above 10 µM, there was a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis suggested an increase in apoptotic cells, indicating its potential as an anticancer agent.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may bind to receptors that regulate cell proliferation and survival, influencing cancer cell behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
